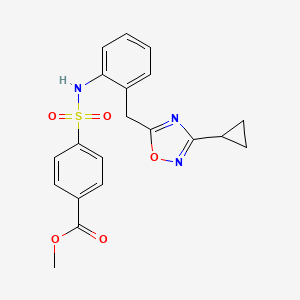

![molecular formula C14H11FN4O B2939002 3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1286711-24-7](/img/structure/B2939002.png)

3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment .

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The growth of examined cell lines was significantly inhibited by most of the prepared compounds .Molecular Structure Analysis

The molecular structure of similar compounds like 1H-Pyrazolo[3,4-d]pyrimidin-4-amine has been studied . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the formation of similar compounds include the Suzuki-Miyaura cross-coupling reaction and the formation of the pyrimidine-ring system .Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit significant antimycobacterial activity against mycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the growth of certain cell lines .

Biochemical Pathways

Similar compounds have been found to inhibit cdk2/cyclin a2, which plays a crucial role in cell proliferation .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have been found to significantly inhibit the growth of certain cell lines .

Action Environment

The synthesis of similar compounds has been reported to be influenced by temperature .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is its ability to target both CD30-positive cancer cells and NK cells, leading to potent anti-tumor activity. This compound has also been shown to enhance the efficacy of other cancer therapies, making it an attractive candidate for combination therapy. However, one limitation of this compound is its potential to induce cytokine release syndrome (CRS), a potentially life-threatening side effect that can occur with immunotherapy.

Orientations Futures

There are several potential future directions for the development of 3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one. One area of research is the investigation of this compound in combination with other immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy. Another area of research is the development of bispecific antibodies that target different combinations of antigens, which could expand the potential therapeutic applications of this class of drugs. Additionally, the development of more potent and specific NK cell engagers, such as this compound, could lead to the development of more effective cancer immunotherapies.

Méthodes De Synthèse

3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is synthesized through a multistep process that involves the coupling of two different monoclonal antibodies, one that targets CD30 and the other that targets CD16A. The resulting bispecific antibody is then purified and formulated for use in preclinical and clinical studies.

Applications De Recherche Scientifique

3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied in preclinical models of cancer, including lymphoma and solid tumors. In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other cancer therapies. This compound has also been investigated in clinical trials for the treatment of relapsed or refractory Hodgkin lymphoma and CD30-positive peripheral T-cell lymphoma.

Propriétés

IUPAC Name |

3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O/c1-8-18-13-10(3-2-6-17-13)14(20)19(8)9-4-5-12(16)11(15)7-9/h2-7H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZPXSVYTDCCKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2938930.png)

amine](/img/structure/B2938931.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2938933.png)

![2-benzylsulfanyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2938934.png)

![3-Methoxy-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2938936.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2938937.png)